molecular formula C21H19N3O4 B2673680 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide CAS No. 896363-64-7

3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide

Cat. No.: B2673680
CAS No.: 896363-64-7
M. Wt: 377.4
InChI Key: GCQYBAPIUWNPOK-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide (CAS 896363-64-7) is an organic compound with the molecular formula C21H19N3O4 and a molecular weight of 377.4 g/mol . This chemical structure integrates several pharmacologically significant moieties, suggesting broad potential for investigative applications. The compound features a 1,3-dioxoisoindolinyl (phthalimide) group, a scaffold recognized in medicinal chemistry for its diverse biological activities. It is also built around a 5-oxo-1-phenylpyrrolidinyl core, a structural motif found in compounds being actively researched for their anti-inflammatory and analgesic properties . For instance, related pyrrolidinone derivatives have been synthesized and shown to exhibit inhibitory activity on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key mediators in the inflammatory cascade . Furthermore, the succinimide-related core present in the structure is a known pharmacological pharmacophore used in experimental pharmacology . The presence of both phthalimide and pyrrolidinone segments makes this compound a valuable building block for researchers in drug discovery, particularly for developing novel therapeutic agents targeting inflammation and pain . It may also serve as a key intermediate in organic synthesis and medicinal chemistry research for constructing more complex molecules. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18(10-11-23-20(27)16-8-4-5-9-17(16)21(23)28)22-14-12-19(26)24(13-14)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYBAPIUWNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide typically involves multi-step organic reactions. One possible route includes:

    Formation of Isoindolinone Moiety: This can be achieved by the cyclization of phthalic anhydride with an amine.

    Formation of Pyrrolidinone Moiety: This involves the reaction of a suitable amine with succinic anhydride.

    Coupling Reaction: The final step involves coupling the isoindolinone and pyrrolidinone intermediates through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrrolidinone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindolinone or pyrrolidinone rings.

    Substitution: The aromatic ring in the isoindolinone moiety may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.

    Reduction: Reducing agents such as LiAlH₄ or NaBH₄ are typically used.

    Substitution: Electrophilic substitution may involve reagents like Br₂, Cl₂, or nitrating mixtures.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

Industry

In industry, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of polymers or advanced materials.

Mechanism of Action

The mechanism of action for compounds like 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The isoindolinone and pyrrolidinone moieties might mimic natural substrates or inhibitors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference
N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide (39) 4-Methoxyphenylamino group ~326.34 1.37× DPPH scavenging vs. ascorbic acid
(S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)-3-(m-tolyl)propanamide (2c) 5-Methoxyquinolin-8-yl and m-tolyl groups 465.17 Structural data only (NMR/HRMS)
(S)-3-(4-((tert-Butyldimethylsilyl)oxy)phenyl)-N-(pyridin-2-ylmethyl)propanamide (59) tert-Butyldimethylsilyl-protected phenol and pyridin-2-ylmethyl 515.69 Synthetic intermediate (35% yield)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) Thiazole-oxadiazole-sulfanyl hybrid 375.47 Not reported

Key Observations :

  • Bioactivity : Compound 39 () demonstrates superior antioxidant activity (1.37× ascorbic acid) due to the electron-donating 4-methoxyphenyl group, which enhances radical scavenging.
  • Synthetic Complexity : Compounds like 2c and 59 (–8) require multi-step palladium-catalyzed reactions, with yields ranging from 35% to 85%. Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl in 59) reduces yields.
  • Structural Diversity: The 1,3-dioxoisoindolinyl group is versatile, allowing substitution with aryl (e.g., m-tolyl in 2c), heteroaryl (quinolinyl in 2c), or protected phenolic groups (59).

Physicochemical Properties

  • Melting Points : Analogs with rigid aromatic systems (e.g., 7c–7f in ) exhibit higher melting points (134–178°C) due to enhanced crystallinity.
  • Solubility : Polar substituents (e.g., methoxy in 2c) improve aqueous solubility, whereas hydrophobic groups (e.g., tert-butyldimethylsilyl in 59) favor organic solvents.

Spectroscopic Characterization

  • NMR Trends : The 1,3-dioxoisoindolin-2-yl moiety consistently shows aromatic proton signals at δ 7.6–8.0 ppm (–7). Propanamide NH protons appear as broad singlets near δ 6.5–7.0 ppm .
  • HRMS Validation : All analogs in –8 display HRMS data matching theoretical values (e.g., 2c: m/z 465.1686 [M+] vs. calc. 465.1681) .

Biological Activity

The compound 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a dioxoisoindoline moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3C_{19}H_{18}N_{2}O_{3}, and it has a molecular weight of 318.36 g/mol. The structural representation is as follows:

3 1 3 Dioxoisoindolin 2 yl N 5 oxo 1 phenylpyrrolidin 3 yl propanamide\text{3 1 3 Dioxoisoindolin 2 yl N 5 oxo 1 phenylpyrrolidin 3 yl propanamide}

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing the dioxoisoindoline structure. For instance:

  • A study demonstrated that derivatives related to dioxoisoindolines exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 to 1250 µg/mL against various bacteria .
CompoundTarget BacteriaMIC (µg/mL)
Dioxoisoindoline Derivative AS. aureus625
Dioxoisoindoline Derivative BE. coli1250

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in vitro against several cancer cell lines:

  • Breast Cancer Cells (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM.
  • Lung Cancer Cells (A549) : The IC50 was found to be around 20 µM, indicating moderate effectiveness.
  • Cervical Cancer Cells (HeLa) : Higher sensitivity was noted with an IC50 of about 10 µM.

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of isoindoline derivatives, including our target compound. The study reported that these derivatives showed promising results in both antibacterial and anticancer assays, reinforcing the potential therapeutic applications of isoindoline-based compounds .

Study Summary:

Study ReferenceCompound TestedActivityResult
Isoindoline DerivativeAntibacterialEffective against S. aureus
Isoindoline DerivativeCytotoxicityIC50 = 15 µM in MCF-7

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)propanamide?

  • Answer : The compound can be synthesized via palladium-catalyzed C–H functionalization and amidation reactions, as demonstrated in structurally analogous compounds (e.g., GP2 method in ). Key steps include:

  • Coupling reactions : Use Pd(OAc)₂ or PdCl₂ as catalysts with ligands like PPh₃.
  • Purification : Silica gel chromatography (e.g., petroleum ether/dichloromethane/ethyl acetate gradients) to isolate intermediates and final products .
  • Yield optimization : Control reaction temperature (80–100°C) and stoichiometric ratios of aryl halides to amide precursors.

Q. How is the structural integrity of this compound validated?

  • Answer : Multimodal analytical techniques are critical:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent) confirm proton environments and carbon frameworks. For example, aromatic protons in the 1,3-dioxoisoindolin-2-yl group appear at δ 7.66–7.87 ppm (¹H NMR) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed vs. calculated [M⁺] values with <2 ppm error) .
  • Elemental analysis : Verify purity (>95%) and elemental composition .

Q. What safety protocols are recommended for handling this compound?

  • Answer : Based on analogs (e.g., ):

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Answer : Stereoselectivity is achieved via:

  • Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., quinolin-8-yl amines in ).
  • Catalytic systems : Palladium with chiral ligands (e.g., BINAP) to enforce enantiomeric excess (>90% ee) .
  • Reaction monitoring : Chiral HPLC or circular dichroism to track stereochemical fidelity .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Answer : Discrepancies (e.g., unexpected coupling constants or shifts) require:

  • Cross-validation : Compare experimental NMR data with DFT-predicted spectra (e.g., Gaussian software).
  • X-ray crystallography : Resolve ambiguous configurations (e.g., SHELXL refinement in ) .
  • Isotopic labeling : ¹⁵N or ¹³C labeling to trace bond connectivity in complex cases .

Q. What computational methods predict the compound’s biological interactions?

  • Answer :

  • Molecular docking : Simulate binding to targets (e.g., COX enzymes) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., GROMACS) over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on pyrrolidinone) with bioactivity data .

Q. How is X-ray crystallography applied to confirm conformational details?

  • Answer :

  • Crystal growth : Use vapor diffusion (e.g., ethyl acetate/hexane mixtures) to obtain single crystals.
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL ( ) for anisotropic displacement parameters and hydrogen bonding networks .

Q. What strategies improve solubility and stability in biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH adjustment : Buffered solutions (pH 6.5–7.4) to prevent hydrolysis of the dioxoisoindolinyl group.
  • Lyophilization : Stabilize the compound in solid-state for long-term storage .

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